BenchChemオンラインストアへようこそ!

ethyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanoate

Pyrazolo[3,4-d]pyrimidine Adenosine Receptor Phosphodiesterase

Ethyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanoate (CAS 877630-51-8) is a synthetic, heterocyclic building block belonging to the pyrazolo[3,4-d]pyrimidine class. Its core structure features a 4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine scaffold linked via a thioether to an ethyl butanoate moiety.

Molecular Formula C11H14N4O3S
Molecular Weight 282.32
CAS No. 877630-51-8
Cat. No. B2529109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanoate
CAS877630-51-8
Molecular FormulaC11H14N4O3S
Molecular Weight282.32
Structural Identifiers
SMILESCCC(C(=O)OCC)SC1=NC2=C(C=NN2)C(=O)N1
InChIInChI=1S/C11H14N4O3S/c1-3-7(10(17)18-4-2)19-11-13-8-6(5-12-15-8)9(16)14-11/h5,7H,3-4H2,1-2H3,(H2,12,13,14,15,16)
InChIKeyDLPLQANUVZWIIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanoate (CAS 877630-51-8): Structural and Physicochemical Baseline


Ethyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanoate (CAS 877630-51-8) is a synthetic, heterocyclic building block belonging to the pyrazolo[3,4-d]pyrimidine class. Its core structure features a 4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine scaffold linked via a thioether to an ethyl butanoate moiety. Key computed physicochemical properties include a molecular weight of 282.32 g/mol, an XLogP3-AA of 1.5, and a topological polar surface area of 122 Ų [1]. The compound contains a chiral center at the alpha-carbon of the butanoate side chain, which is typically supplied as a racemate. Authoritative databases such as PubChem confirm its structural identity but contain no bioactivity annotations [1]. This compound is primarily utilized as a synthetic intermediate or as a core scaffold for further derivatization in medicinal chemistry programs, rather than as a standalone bioactive probe.

Why Direct Substitution of CAS 877630-51-8 with In-Class Analogs Lacks Evidentiary Support


An extensive search of authoritative primary literature and patent databases yielded no direct, quantitative head-to-head comparisons between ethyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanoate and its closest structural analogs. The compound is a member of a well-known class of heterocycles often explored for adenosine receptor antagonism, phosphodiesterase inhibition, and kinase inhibition [1]. However, this specific derivative lacks any published biochemical IC50, Ki, or functional activity data that would allow a meaningful differential assessment. Consequently, claims about the superiority or interchangeability of this compound relative to its analogs cannot be substantiated by the current scientific record. Without quantitative comparator data, any assertion of functional equivalence or divergence would be speculative. This evidence gap must be the foremost consideration for scientific selection and procurement, as generic substitution in the absence of data carries inherent risk [1].

Quantitative Differential Evidence for CAS 877630-51-8: Comparator-Based Analysis


Biochemical Target Engagement Data Unavailable for Differential Comparison

No direct or indirect quantitative biochemical assay data (e.g., IC50, Ki, EC50) for ethyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanoate could be located in primary research papers or patents indexed in major scientific databases up to the knowledge cutoff [1]. While in-class compounds such as 2'-(4-amino-1-phenylpyrazolo[3,4-d]pyrimidin-6-ylthio)-N-ethyl-ethanamide exhibit potent A1 adenosine receptor antagonism (Ki = 12.1 nM) [1], no comparable data exist for the target compound to support any claim of similar or differentiated biological activity. This absence of evidence constitutes a critical knowledge gap for any scientific selection process where biological function is a key criterion.

Pyrazolo[3,4-d]pyrimidine Adenosine Receptor Phosphodiesterase

In Vivo Pharmacokinetic and Efficacy Data Absent for Procurement Decision-Making

A thorough literature search identified no published in vivo pharmacokinetic, pharmacodynamic, or toxicological studies for ethyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanoate. While related pyrazolo[3,4-d]pyrimidine analogs, such as the PDE9 inhibitor BAY 73-6691 [1], have demonstrated oral bioavailability and brain penetration, these data cannot be extrapolated to the target compound due to significant structural differences, particularly the absence of the 1-aryl substituent which is critical for target engagement in known bioactive analogs. The lack of ADME/PK data represents a major gap, making it impossible to scientifically justify its selection for in vivo studies over more well-characterized in-class alternatives.

Pharmacokinetics Drug Metabolism In Vivo Pharmacology

Comparator Analysis of Physicochemical Properties as a Baseline for Selection

The only quantifiable differentiation available for this compound is its computed physicochemical profile. The target compound has a molecular weight of 282.32 g/mol and an XLogP3-AA of 1.5, which falls within favorable ranges for lead-likeness [1]. In contrast, the potent adenosine A1 receptor antagonist 2'-(4-amino-1-phenylpyrazolo[3,4-d]pyrimidin-6-ylthio)-N-ethyl-ethanamide has a molecular weight of 341.4 g/mol and a higher lipophilicity due to the 1-phenyl substituent [1]. This suggests that the target compound may offer a more compact and less lipophilic starting point for lead optimization, with potential advantages for solubility and metabolic stability. However, this is a structural inference only, unsupported by experimental solubility or metabolic stability data.

Physicochemical Properties Drug-likeness Medicinal Chemistry

Synthetic Accessibility and Purity Data as a Determinant for Procurement

Vendor listings (from sources excluded from citation but broadly indicative) suggest that this compound is commercially available at purities typically exceeding 95% as determined by HPLC or NMR. This places it in the same category as widely used pyrazolo[3,4-d]pyrimidine building blocks such as 6-(methylthio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-3-carboxamide [1]. The presence of the butanoate ester side chain introduces a versatile handle for further derivatization via hydrolysis or amidation, which is absent in simpler methylthio analogs. This differential synthetic utility is a valid procurement rationale for library synthesis or structure-activity relationship (SAR) exploration when the ester moiety is specifically required.

Synthesis Purity Building Block

Evidence-Linked Application Scenarios for Ethyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanoate (877630-51-8)


Scaffold for Adenosine or PDE Inhibitor Lead Optimization

The compound's core structure is analogous to the privileged pyrazolo[3,4-d]pyrimidine scaffold found in potent adenosine A1 and PDE9 inhibitors [1]. Its lower molecular weight and lipophilicity compared to highly active 1-phenyl analogs suggest utility as a minimalist starting point for SAR campaigns aimed at identifying novel chemotypes with improved physicochemical properties, provided that synthetic elaboration yields measurable biological activity [1].

Ester-Functionalized Building Block for Diversified Library Synthesis

The unique ethyl butanoate thioether side chain is a key differentiator from simpler methylthio analogs [1]. This makes the compound ideally suited as a core intermediate in the synthesis of amide, acid, or alcohol derivatives for combinatorial chemistry libraries, where the ester group is the intended point of diversification [1].

Physicochemical Probe for Solubility and Permeability Assays

With a computed XLogP3-AA of 1.5 and a TPSA of 122 Ų, this compound sits in a favorable drug-like property space [1]. It may serve as a control or calibration standard in analytical chemistry and physicochemical profiling assays that benchmark the behavior of pyrazolo[3,4-d]pyrimidine series, although its actual solubility and permeability have not been experimentally determined [1].

Quote Request

Request a Quote for ethyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.